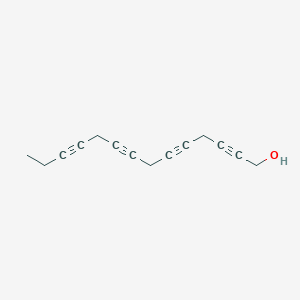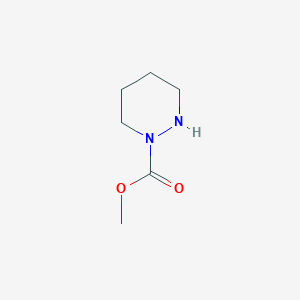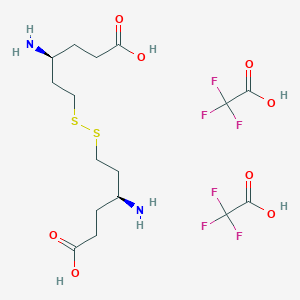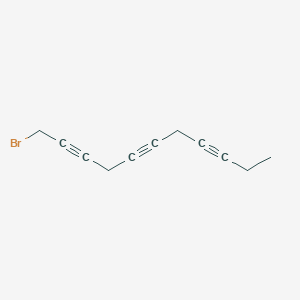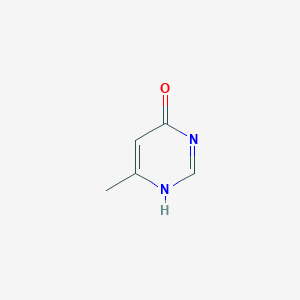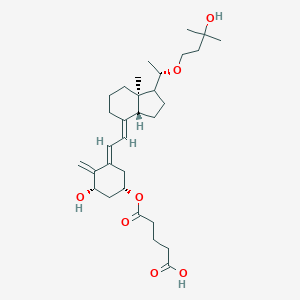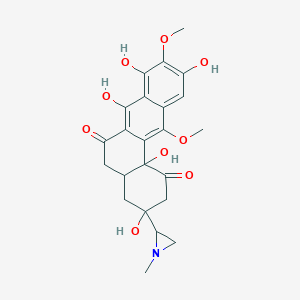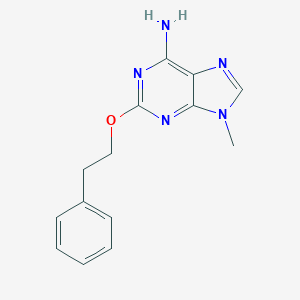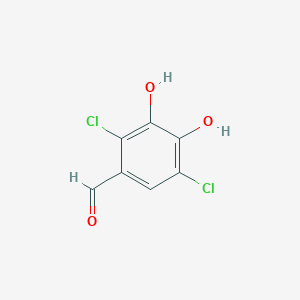![molecular formula C17H17ClN2 B114438 (2-Chlorbenzyl)-[2-(1H-Indol-3-yl)-ethyl]-amin CAS No. 155503-32-5](/img/structure/B114438.png)
(2-Chlorbenzyl)-[2-(1H-Indol-3-yl)-ethyl]-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . The indole nucleus has exhibited many important biological activities including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors, and anti-HIV activities .
Synthesis Analysis
Indole derivatives are often synthesized through multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . For example, Vikrishchuk et al. performed the reaction of 1-alkyl-2-chloro-1H-indole-3-carbaldehydes with amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols to prepare 4-[indol-3-yl(methylidenamino)]-4H-1,2,4-triazol-3-thiols in a yield range of 44–73% by refluxing in propan-2-ol .Molecular Structure Analysis
Indole is also known as benzopyrrole which contains benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .Chemical Reactions Analysis
Indole derivatives are often involved in multicomponent reactions (MCRs). These reactions are generally high-yielding, operationally friendly, time- and cost-effective .Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Es wurde berichtet, dass Indolderivate antivirale Aktivität besitzen . Beispielsweise wurden 6-Amino-4-substituierte Alkyl-1H-Indol-2-substituierte Carboxylatderivate hergestellt und als antivirale Mittel berichtet .
Entzündungshemmende Aktivität
Indolderivate zeigen auch entzündungshemmende Eigenschaften . Dies macht sie möglicherweise nützlich bei der Behandlung von Erkrankungen, die durch Entzündungen gekennzeichnet sind.
Antitumoraktivität
Indolderivate haben sich im Bereich der Onkologie als vielversprechend erwiesen, wobei mehrere Verbindungen Antitumoraktivität zeigen . Dies deutet auf mögliche Anwendungen in der Krebsbehandlung und -prävention hin.
Anti-HIV-Aktivität
Es wurde festgestellt, dass einige Indolderivate anti-HIV-Aktivität besitzen , was auf eine mögliche Verwendung bei der Behandlung von HIV-Infektionen hindeutet.
Antioxidative Aktivität
Indolderivate können auch als Antioxidantien wirken , das sind Stoffe, die Zellschäden durch freie Radikale verhindern oder verlangsamen können.
Antibakterielle Aktivität
Es wurde festgestellt, dass Indolderivate antimikrobielle Eigenschaften haben , was sie möglicherweise nützlich bei der Bekämpfung verschiedener Arten von mikrobiellen Infektionen macht.
Antituberkulose-Aktivität
Indolderivate haben eine Antituberkulose-Aktivität gezeigt , was auf mögliche Anwendungen bei der Behandlung von Tuberkulose hindeutet.
Antidiabetische Aktivität
Es wurde auch festgestellt, dass Indolderivate antidiabetische Eigenschaften besitzen , was auf eine mögliche Verwendung bei der Behandlung von Diabetes hindeutet.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular functions . The interaction often involves the formation of a complex between the compound and its target, which can modulate the activity of the target and lead to downstream effects.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways . For instance, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants . This suggests that indole derivatives may have a broad impact on biochemical pathways, affecting various physiological processes.
Result of Action
Indole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(1H-indol-3-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2/c18-16-7-3-1-5-14(16)11-19-10-9-13-12-20-17-8-4-2-6-15(13)17/h1-8,12,19-20H,9-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEPJTGBFYRCMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCC2=CNC3=CC=CC=C32)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00332898 |
Source


|
| Record name | N-[(2-Chlorophenyl)methyl]-2-(1H-indol-3-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155503-32-5 |
Source


|
| Record name | N-[(2-Chlorophenyl)methyl]-1H-indole-3-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155503-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(2-Chlorophenyl)methyl]-2-(1H-indol-3-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Ethyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B114360.png)
![(2-{[(4-Bromo-2-Fluorobenzyl)amino]carbonyl}-5-Chlorophenoxy)acetic Acid](/img/structure/B114361.png)
